(3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
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Description
(3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C17H9BrN2O3S2 and its molecular weight is 433.29. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase pim-1 . This kinase plays a crucial role in cell survival and proliferation, particularly in cancerous cells.
Mode of Action
The compound interacts with its target by inhibiting the kinase activity of pim-1 . This inhibition disrupts the normal signaling pathways in the cell, leading to changes in cell survival and proliferation.
Pharmacokinetics
Similar compounds are known to have variable absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound and its ability to reach its target in the body.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibition of pim-1 kinase. This can lead to reduced cell survival and proliferation, particularly in cancerous cells .
Biochemical Analysis
Biochemical Properties
(3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and affecting downstream biological processes.
Cellular Effects
The effects of This compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to influence the expression of genes related to apoptosis and cell proliferation, thereby affecting cell survival and growth . It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of target enzymes, inhibiting their catalytic activity and thereby modulating biochemical pathways . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and antioxidant activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to affect the activity of enzymes such as cytochrome P450, which plays a key role in drug metabolism . Its influence on metabolic pathways can lead to changes in the levels of metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells and distribution to various cellular compartments . Its localization and accumulation within tissues are influenced by its binding affinity to cellular proteins.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications and targeting signals direct its localization to specific subcellular compartments, influencing its biological effects.
Properties
IUPAC Name |
5-bromo-3-[4-hydroxy-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrN2O3S2/c18-8-1-6-12-11(7-8)13(15(22)19-12)14-16(23)20(17(24)25-14)9-2-4-10(21)5-3-9/h1-7,21,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDQLMIRZJWVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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